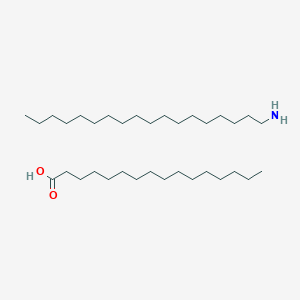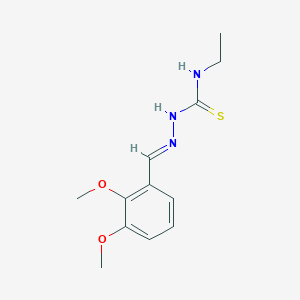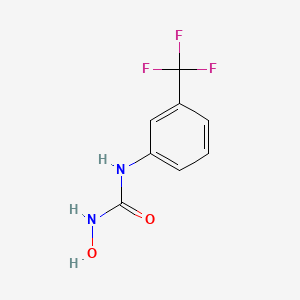
4,4'-Bis(4-hydroxybenzylideneamino)diphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone is an organic compound with the molecular formula C26H20N2O4S It is known for its unique structural properties, which include two benzylideneamino groups and a diphenyl sulfone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4,4’-diaminodiphenyl sulfone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the aldehyde and amine groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The Schiff base linkages can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its robust chemical structure.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and Schiff base groups allow it to form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, its structural features enable it to interact with enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(4-chlorobenzylideneamino)diphenyl sulfone
- 4,4’-Bis(2-hydroxybenzylideneamino)diphenyl sulfone
- 4,4’-Bis(methylsulfanyl)biphenyl
Uniqueness
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone is unique due to the presence of hydroxyl groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and solubility, such as in the synthesis of advanced materials and in biological assays.
Propriétés
Numéro CAS |
74855-29-1 |
|---|---|
Formule moléculaire |
C26H20N2O4S |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O4S/c29-23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)33(31,32)26-15-7-22(8-16-26)28-18-20-3-11-24(30)12-4-20/h1-18,29-30H |
Clé InChI |
KUIJJGXVYHCVMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


